5-pyridin-2-yl-4H-pyrazole-3-carboxylic Acid

Vue d'ensemble

Description

5-pyridin-2-yl-4H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Pyridin-2-yl-4H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

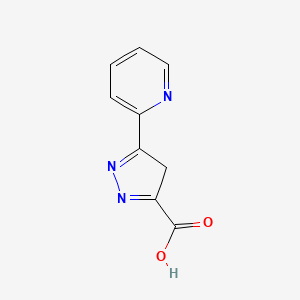

The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique biological profile. Its chemical formula is C_8H_7N_3O_2, and it is characterized by the following structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Substituent : A six-membered aromatic ring with one nitrogen atom.

- Carboxylic Acid Group : Enhances solubility and potential for hydrogen bonding.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

- Receptor Modulation : It acts as an antagonist at androgen receptors, demonstrating significant potential in treating prostate cancer by inhibiting cell proliferation in androgen-dependent cell lines .

- Cell Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and apoptosis, potentially through the modulation of transcription factors and other regulatory proteins .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Prostate Cancer | LNCaP | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Lung Cancer | A549 | 12.0 |

| Colorectal Cancer | HCT116 | 9.0 |

These findings suggest that the compound could be developed into a therapeutic agent for multiple cancer types .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation. Studies have reported that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators .

Neuroprotective Properties

Recent investigations highlight the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been shown to reduce apoptosis in neuronal cell lines by modulating mitochondrial pathways .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound is relatively stable under physiological conditions, with moderate bioavailability due to its solubility profile. Toxicity assessments indicate that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Prostate Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, indicating its efficacy as an androgen receptor antagonist.

- Neuroprotection in Ischemia : In models of cerebral ischemia, administration of the compound resulted in decreased infarct size and improved neurological scores, supporting its potential use in neuroprotective therapies .

- Inflammation Models : Animal studies showed that the compound effectively reduced paw edema in carrageenan-induced inflammation models, suggesting its utility in managing inflammatory diseases .

Propriétés

IUPAC Name |

5-pyridin-2-yl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRSLOWVCMJXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C1C(=O)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252851 | |

| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-17-8 | |

| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.